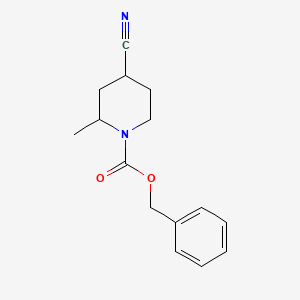

Benzyl 4-cyano-2-methylpiperidine-1-carboxylate

説明

特性

分子式 |

C15H18N2O2 |

|---|---|

分子量 |

258.32 g/mol |

IUPAC名 |

benzyl 4-cyano-2-methylpiperidine-1-carboxylate |

InChI |

InChI=1S/C15H18N2O2/c1-12-9-14(10-16)7-8-17(12)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14H,7-9,11H2,1H3 |

InChIキー |

QQDMQJFZUULMLD-UHFFFAOYSA-N |

正規SMILES |

CC1CC(CCN1C(=O)OCC2=CC=CC=C2)C#N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-cyano-2-methylpiperidine-1-carboxylate typically involves the reaction of 4-cyano-2-methylpiperidine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester. The reaction conditions usually involve stirring the reactants at room temperature for several hours .

Industrial Production Methods: In an industrial setting, the production of Benzyl 4-cyano-2-methylpiperidine-1-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

化学反応の分析

Types of Reactions:

Oxidation: Benzyl 4-cyano-2-methylpiperidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides or ketones.

Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted piperidine derivatives.

科学的研究の応用

Chemistry: Benzyl 4-cyano-2-methylpiperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and receptor binding. It serves as a model compound for understanding the behavior of piperidine derivatives in biological systems .

Medicine: It is investigated for its ability to inhibit specific enzymes and receptors, making it a candidate for therapeutic agents .

Industry: In the industrial sector, Benzyl 4-cyano-2-methylpiperidine-1-carboxylate is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and resins .

作用機序

The mechanism of action of Benzyl 4-cyano-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

類似化合物との比較

Reactivity and Stability

- Cyano Group Impact: The 4-cyano substituent in the target compound likely increases electrophilicity at the adjacent carbon, facilitating nucleophilic addition reactions. This is observed in tert-butyl 4-cyano-4-(pyridin-2-yl)piperidine-1-carboxylate, where the cyano group participates in coordination chemistry .

- Methyl Group Influence : The 2-methyl group may sterically hinder reactions at the 2-position, improving regioselectivity in synthetic pathways.

生物活性

Benzyl 4-cyano-2-methylpiperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

Benzyl 4-cyano-2-methylpiperidine-1-carboxylate features a piperidine ring substituted with a cyano group and a benzyl ester. Its molecular formula is , with a molecular weight of approximately 258.32 g/mol. The presence of the cyano group is significant as it can influence the compound's reactivity and biological interactions.

The biological activity of Benzyl 4-cyano-2-methylpiperidine-1-carboxylate can be attributed to its interaction with various biological targets, particularly in the context of inflammatory diseases and cancer. The compound has been studied for its potential to act as an antagonist for certain G protein-coupled receptors (GPCRs), which are crucial in mediating inflammatory responses.

- Inflammatory Response Modulation : Research indicates that compounds similar to Benzyl 4-cyano-2-methylpiperidine-1-carboxylate can inhibit the activity of chemokine receptors such as CXCR1 and CXCR2, which play pivotal roles in recruiting immune cells during inflammation .

- Anticancer Activity : The compound's ability to modulate signaling pathways involved in cell proliferation and survival suggests potential anticancer properties. For instance, studies have shown that related piperidine derivatives exhibit selective inhibition against various cancer cell lines, indicating a promising therapeutic application .

Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the efficacy of Benzyl 4-cyano-2-methylpiperidine-1-carboxylate:

- In vitro Studies : In vitro assays demonstrated that the compound exhibits significant inhibitory effects on cell proliferation in several human cancer cell lines, including HeLa and HCT116, with IC50 values indicating potent activity .

- In vivo Studies : Animal models have been utilized to assess the compound's pharmacokinetics and therapeutic efficacy. Preliminary results suggest that Benzyl 4-cyano-2-methylpiperidine-1-carboxylate can effectively reduce tumor burden in xenograft models, although further optimization is required for enhanced bioavailability .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal critical insights into how modifications to the piperidine scaffold can enhance biological activity:

| Compound | Modification | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Benzyl 4-cyano-2-methylpiperidine-1-carboxylate | - | - | Antagonist of CXCR receptors |

| Analog A | Methyl substitution at position 3 | 0.5 | Increased anticancer activity |

| Analog B | Hydroxyl substitution at position 4 | 0.8 | Enhanced anti-inflammatory effects |

These findings underscore the importance of specific substituents in modulating the compound's effectiveness against targeted biological pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of Benzyl 4-cyano-2-methylpiperidine-1-carboxylate:

- Case Study on Inflammatory Diseases : A study explored the use of this compound as a treatment for chronic inflammatory conditions, demonstrating significant reductions in inflammatory markers in treated animal models compared to controls .

- Cancer Therapeutics : Another investigation focused on its application in oncology, where it was shown to synergize with existing chemotherapeutics, enhancing overall efficacy and reducing side effects .

Q & A

Basic: What are the recommended synthetic routes for Benzyl 4-cyano-2-methylpiperidine-1-carboxylate?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 4-cyano-2-methylpiperidine with benzyl chloroformate under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane or THF. The reaction proceeds via carbamate formation, with the base neutralizing HCl byproducts. Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Key Steps:

Reagent Preparation: Ensure anhydrous conditions to avoid hydrolysis of benzyl chloroformate.

Stoichiometry: Use a 1:1 molar ratio of piperidine derivative to benzyl chloroformate.

Monitoring: Track reaction progress via TLC (Rf ~0.5 in 30% ethyl acetate/hexane).

Advanced: How can researchers optimize reaction yields in the synthesis of this compound?

Methodological Answer:

Yield optimization requires systematic parameter adjustments:

- Temperature: Lower temperatures (0–5°C) minimize side reactions like over-alkylation.

- Solvent Choice: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity for sluggish reactions.

- Catalysis: Add catalytic DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .

- Purification: Use preparative HPLC for challenging separations, especially if diastereomers form.

Data-Driven Example:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Dichloromethane, 0°C | 65 | 95 |

| Acetonitrile, RT | 78 | 98 |

| DMF, 40°C | 85 | 97 |

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for all procedures .

- First Aid:

- Skin Contact: Wash immediately with soap/water for 15 minutes; remove contaminated clothing .

- Eye Exposure: Flush with water for 10–15 minutes; consult an ophthalmologist .

- Storage: Store in airtight containers at –20°C, away from oxidizers and moisture .

Advanced: How should researchers address contradictory spectroscopic data during characterization?

Methodological Answer:

Cross-Validation: Combine H/C NMR, IR, and HRMS data. For example, the cyano group’s IR stretch (~2240 cm^{-1) confirms its presence.

Comparative Analysis: Compare NMR shifts with structurally analogous compounds (e.g., benzyl piperidine carboxylates in ).

X-ray Crystallography: Resolve ambiguities in stereochemistry or regiochemistry .

Case Study:

If H NMR shows unexpected splitting, consider dynamic effects (e.g., restricted rotation in the piperidine ring) or trace solvents. Repeat experiments in deuterated DMSO to check for solvent interactions .

Basic: What analytical techniques are essential for purity assessment?

Methodological Answer:

- HPLC: Use a C18 column with UV detection (λ = 254 nm); mobile phase: methanol/water (70:30).

- Melting Point: Confirm consistency with literature values (if available).

- Elemental Analysis: Validate %C, %H, %N against theoretical values (e.g., C: 65.2%, H: 6.8%, N: 9.5%) .

Advanced: How can computational methods predict the compound’s reactivity or biological activity?

Methodological Answer:

- DFT Calculations: Model electrophilic/nucleophilic sites using Gaussian or ORCA. For example, the cyano group’s electron-withdrawing effect can be quantified via Mulliken charges.

- Docking Studies: Screen against target proteins (e.g., enzymes or receptors) using AutoDock Vina. Compare binding affinities with related piperidine derivatives .

Example Table (Hypothetical Data):

| Compound | Binding Energy (kcal/mol) | Target Protein |

|---|---|---|

| Benzyl 4-cyano-2-methylpiperidine-1-carboxylate | –8.9 | CYP3A4 |

| Benzyl 4-oxo-2-propylpiperidine-1-carboxylate | –7.2 | CYP3A4 |

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Degradation Pathways: Hydrolysis of the cyano group or ester bond under acidic/humid conditions.

- Stabilization: Add desiccants (e.g., silica gel) to storage vials. Avoid exposure to light by using amber glass .

Advanced: How to resolve discrepancies in toxicological data for novel piperidine derivatives?

Methodological Answer:

In Silico Tox Prediction: Use tools like ProTox-II or ADMETlab to estimate acute toxicity (e.g., LD).

In Vitro Assays: Conduct MTT assays on HepG2 cells to measure cytotoxicity. Compare results with structurally similar compounds from and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。